Lipophilicity Shift: Cyclobutyl vs. Cyclopropyl Acyl Group Increases Predicted LogP by ≥0.4 Units
The target compound, bearing a cyclobutanecarboxamide moiety, exhibits a predicted LogP of approximately 0.64, compared to reported values of 0.25 (Leyan) to -0.30 (Fluorochem) for the cyclopropanecarboxamide analog (CAS 1480108-34-6) . This represents a lipophilicity increase of 0.39 to 0.94 LogP units, driven by the additional methylene group in the cyclobutyl ring. The TPSA remains identical at 55.12 Ų for both compounds, indicating that the difference in lipophilicity is not offset by changes in polar surface area . Higher LogP in the target compound predicts enhanced passive membrane permeability but reduced aqueous solubility relative to the cyclopropyl analog, a trade-off that directly impacts compound prioritization in lead optimization workflows.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 0.64 (Leyan computational prediction) |
| Comparator Or Baseline | N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide: LogP 0.25 (Leyan) to -0.30 (Fluorochem) |
| Quantified Difference | ΔLogP = +0.39 to +0.94 (target more lipophilic) |
| Conditions | Computationally predicted LogP values from vendor technical datasheets; TPSA identical at 55.12 Ų for both compounds |
Why This Matters
A LogP difference of >0.4 units can translate to measurable differences in membrane permeability, solubility, and metabolic stability, making the target compound a distinct tool for SAR exploration where increased lipophilicity is desired without altering polar functionality.
